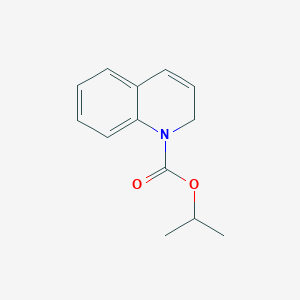

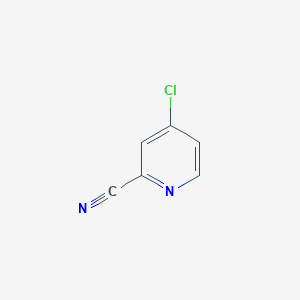

4-Chloropyridine-2-carbonitrile

Vue d'ensemble

Description

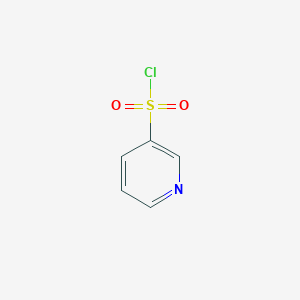

The compound 4-Chloropyridine-2-carbonitrile is a chlorinated pyridine derivative with a nitrile group attached to the pyridine ring. It is a versatile intermediate in the synthesis of various heterocyclic compounds, which are often of interest due to their potential pharmacological activities. The chloro and nitrile substituents on the pyridine ring make it a reactive intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of chloropyridine carbonitriles involves multicomponent reactions, as demonstrated in the preparation of related compounds. For instance, 5-C substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitriles were synthesized from salicylaldehydes, 2-aminoprop-1-ene-1,1,3-tricarbonitrile, and 1,3-cyclohexanediones with yields ranging from 59 to 88% . Another example is the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, which serves as a building block for trifluoromethylated N-heterocycles . These methods highlight the reactivity of the chloropyridine carbonitrile framework and its utility in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of chloropyridine carbonitriles is characterized by spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Similarly, the structure of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile was confirmed by X-ray single crystal analysis, showing the presence of intermolecular interactions that consolidate a three-dimensional network .

Chemical Reactions Analysis

Chloropyridine carbonitriles undergo various chemical reactions due to the presence of reactive sites. For instance, 2,6-diamino-4-methyl-3-pyridinecarbonitrile reacts with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative . The reactivity of these compounds is further exemplified by the three-component condensation of pyridinium ylides, β-ketonitriles, and aldehydes, leading to the synthesis of dihydrofuran and pyran carbonitriles with divergent regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine carbonitriles are influenced by their substituents. For example, the absorption and fluorescence maxima of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The optical properties of various pyridine derivatives were also studied, showing the effects of substituents on the emission spectra . These properties are crucial for the potential application of these compounds in materials science and as fluorescent probes.

Applications De Recherche Scientifique

Application 1: Crystallography

- Summary of the Application: 4-Chloropyridine-2-carbonitrile is used in the study of crystal structures. It is particularly interesting because of its pyridine ring, a nitrile group, and a chloro substituent .

- Methods of Application or Experimental Procedures: The compound can be synthesized by the cyanation of 4-chloropyridine N-oxide with trimethylsilanecarbonitrile (TMSCN) . The crystal structures of 4-chloropyridine-2-carbonitrile and its isomer, 6-chloropyridine-2-carbonitrile, were studied. The intramolecular packing exhibits weak intermolecular C—H N interactions, as well as aromatic -stacking interactions .

- Results or Outcomes: The two isomers exhibit different intermolecular p-stacking, C—H N nitrile and C—H N pyridine interactions. The molecules of each compound pack together in the solid state with offset face-to-face -stacking, and intermolecular C—H N nitrile and C—H N pyridine interactions .

Application 2: Preparation of Biologically Active Compounds

- Summary of the Application: 4-Chloropyridine-2-carbonitrile is used in the synthesis of biologically active compounds .

- Results or Outcomes: The use of 4-Chloropyridine-2-carbonitrile in the synthesis of biologically active compounds has led to the development of various pharmaceuticals .

Application 3: Preparation of Heteroaromatic Carboxylic Acids

- Summary of the Application: 4-Chloropyridine-2-carbonitrile is used in the preparation of heteroaromatic carboxylic acids .

- Methods of Application or Experimental Procedures: The compound can be used as a starting material in the synthesis of these acids, which involves several steps including functional group transformations and carbon-carbon bond formations .

- Results or Outcomes: The heteroaromatic carboxylic acids prepared using 4-Chloropyridine-2-carbonitrile have various applications in the chemical industry .

Application 4: Synthesis of 2-Arylamino-Substituted Pyridinyl Nitriles

- Summary of the Application: 4-Chloropyridine-2-carbonitrile is used in the synthesis of 2-arylamino-substituted pyridinyl nitriles .

- Methods of Application or Experimental Procedures: The compound is used as a starting material in the synthesis of these nitriles, which involves several steps including nucleophilic aromatic substitution and carbon-nitrogen bond formations .

- Results or Outcomes: The 2-arylamino-substituted pyridinyl nitriles synthesized using 4-Chloropyridine-2-carbonitrile have various applications in medicinal chemistry .

Application 5: Synthesis of Pyridine Derivatives

- Summary of the Application: 4-Chloropyridine-2-carbonitrile is used in the synthesis of pyridine derivatives .

- Methods of Application or Experimental Procedures: The compound is used as a starting material in the synthesis of these derivatives, which involves several steps including nucleophilic aromatic substitution and carbon-nitrogen bond formations .

- Results or Outcomes: The pyridine derivatives synthesized using 4-Chloropyridine-2-carbonitrile have various applications in medicinal chemistry .

Application 6: Synthesis of Complicated Pharmaceuticals

- Summary of the Application: 4-Chloropyridine-2-carbonitrile is used in the synthesis of complicated pharmaceuticals .

- Methods of Application or Experimental Procedures: The compound is used as a starting material in the synthesis of these pharmaceuticals, which involves several steps including functional group transformations and carbon-carbon bond formations .

- Results or Outcomes: The pharmaceuticals prepared using 4-Chloropyridine-2-carbonitrile have various applications in the pharmaceutical industry .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Orientations Futures

Propriétés

IUPAC Name |

4-chloropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEZRXLVZMZHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351222 | |

| Record name | 4-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropyridine-2-carbonitrile | |

CAS RN |

19235-89-3 | |

| Record name | 4-Chloro-2-cyanopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19235-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)

![6-Methylimidazo[1,2-b]pyridazine](/img/structure/B100515.png)

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)